
5-Bromo-3-(hydroxyamino)indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(hydroxyamino)indol-2-one is a chemical compound with the molecular formula C8H5BrN2O2 . It is also known by several synonyms such as (3Z)-5-bromo-1H-indole-2,3-dione 3-oxime, 5-bromoisatin-3-oxime, and 5-Bromo-1H-indole-2,3-dione 3-oxime .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom, a hydroxyamino group, and an indol-2-one group . The exact structure can be determined using techniques like X-ray crystallography, but such data is not available in the retrieved resources.Applications De Recherche Scientifique
Applications biotechnologiques
Les dérivés de l'indole ont été explorés pour leurs applications biotechnologiques, en particulier dans le contexte des agents antibactériens. Par exemple, les indoles substitués ont montré une efficacité dans la destruction des cellules persistantes de diverses bactéries en endommageant leurs membranes . Bien que cela ne fasse pas directement référence au 5-Bromo-3-(hydroxyamino)indol-2-one, cela suggère des pistes de recherche potentielles en biotechnologie axées sur les propriétés antibactériennes.
Synthèse chimique
Les indoles sont des motifs répandus dans de nombreux produits naturels et pharmaceutiques. La synthèse de dérivés de l'indole, par exemple par la synthèse de Fischer de l'indole, est un domaine de recherche important avec diverses applications dans la création de molécules complexes . Cela pourrait impliquer que le this compound peut être utilisé comme molécule intermédiaire ou cible dans la recherche de chimie synthétique.
Biologie végétale
Les dérivés de l'indole comme l'acide indole-3-acétique jouent un rôle crucial en tant qu'hormones végétales. La recherche sur les voies biologiques et les effets de ces composés est essentielle pour comprendre la croissance et le développement des plantes . Cela indique que le this compound pourrait être étudié pour ses effets sur la biologie végétale.
Systèmes de détection du gène Lac
Certains dérivés de l'indole sont utilisés dans les systèmes de détection du gène Lac, qui sont des outils essentiels en biologie moléculaire pour identifier l'expression des gènes . Cela suggère que le this compound pourrait avoir des applications dans la détection et l'analyse de l'expression des gènes.
Recherche pharmacologique
Les dérivés de l'indole présentent une variété d'activités pharmacologiques, ce qui en fait des sujets d'intérêt dans la découverte de médicaments et la chimie médicinale . La recherche sur le this compound pourrait explorer ses effets pharmacologiques potentiels.
Mécanisme D'action
Target of Action
5-Bromo-3-(hydroxyamino)indol-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-3-(hydroxyamino)indol-2-one in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. The compound is also relatively stable and has a low toxicity profile. The main limitation of the compound is its low solubility, which can make it difficult to work with in certain experiments.
Orientations Futures
The future directions for 5-bromo-3-(hydroxyamino)indol-2-one research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug design. Additionally, research should focus on developing more efficient methods for synthesizing the compound, as well as exploring its potential uses in the synthesis of other compounds. Finally, further research should be conducted on the compound’s mechanism of action and its potential uses in the treatment of various diseases.
Méthodes De Synthèse
The most common method of synthesizing 5-bromo-3-(hydroxyamino)indol-2-one is by reacting indoxyl with hydrobromic acid. A solution of indoxyl and hydrobromic acid is heated to a temperature of 80-90°C for two hours. The reaction is then cooled and the product is isolated by filtration. The product can be further purified by crystallization.
Propriétés
IUPAC Name |
5-bromo-3-nitroso-1H-indol-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILCZXVTPJFFDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)O)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420856 |
Source


|
| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49675-78-7 |
Source


|
| Record name | 5-bromo-3-(hydroxyamino)indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

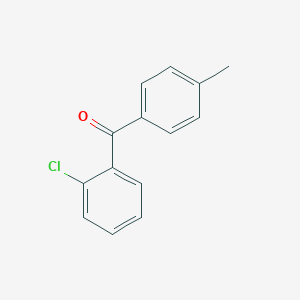
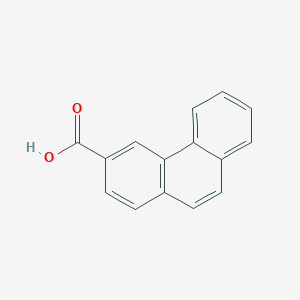
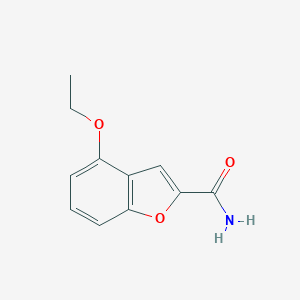

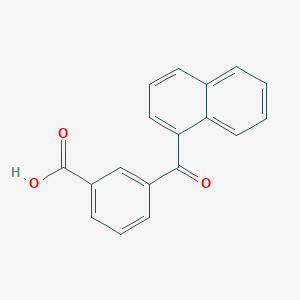
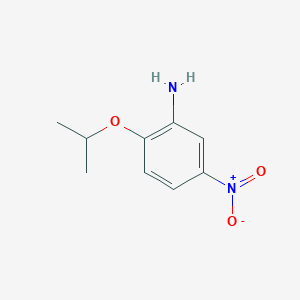
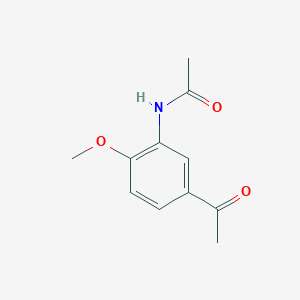
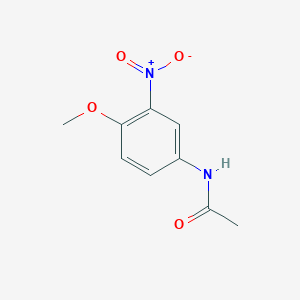

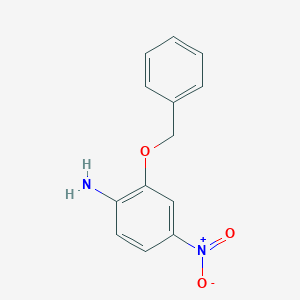
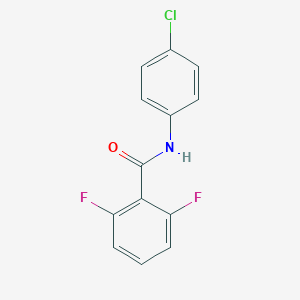
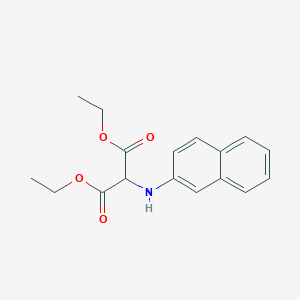
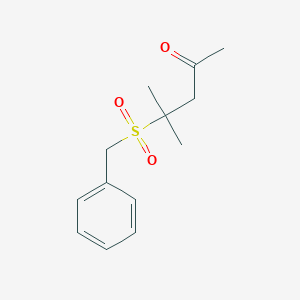
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)